4-Bromobenzenesulfonyl acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromobenzenesulfonyl acetonitrile-related compounds involves several key strategies, including bromination, dehydrobromination, and reactions with nucleophiles. One method involves the bromination–dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate, leading to methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which acts as a synthetic equivalent in subsequent reactions (Vasin et al., 2016).
Molecular Structure Analysis
The structure of related bromobenzenesulfonyl compounds has been elucidated through X-ray analysis, revealing the arrangement of bromo and sulfonyl groups and their impact on reactivity. Such structural insights are critical for understanding the compound's behavior in chemical reactions and for designing further synthetic applications (Vasin et al., 2016).
Chemical Reactions and Properties
4-Bromobenzenesulfonyl acetonitrile undergoes various chemical reactions, including nucleophilic substitution and Michael addition, due to the presence of its reactive groups. These reactions are instrumental in constructing complex molecular architectures. For instance, its reaction with dimethyl malonate and methyl acetoacetate yields Michael adducts, showcasing its versatility in synthetic chemistry (Vasin et al., 2016).
Scientific Research Applications
Photodissociation Studies
4-Bromobenzenesulfonyl acetonitrile's derivatives, like bromobenzene, have been studied for their photodissociation behaviors. Research by Rasmusson et al. (2003) utilized ultrafast transient absorption spectroscopy to investigate the photodissociation of bromobenzene in acetonitrile solution. This study provides insight into the photophysical and photochemical processes of similar compounds in solution, which can be valuable in the field of photochemistry and for understanding reaction mechanisms under light exposure (Rasmusson et al., 2003).
Electrochemical Studies
The electrochemical properties of compounds related to 4-Bromobenzenesulfonyl acetonitrile, such as 2-nitrobromobenzene, have been extensively studied. Barnes et al. (2011) explored the electrochemical reduction of 2-nitrobromobenzene in acetonitrile, offering insights into the electrochemical behavior and reaction mechanisms of similar bromobenzene derivatives. This knowledge is essential for developing electrochemical sensors and devices (Barnes et al., 2011).
Radical Generation and Reactivity
The generation and reactivity of aryl enol radical cations, similar to those potentially formed from 4-Bromobenzenesulfonyl acetonitrile, were studied by Schepp (2004). This research provides a foundation for understanding the formation and behavior of radical cations in solution, relevant to organic synthesis and mechanistic studies in organic chemistry (Schepp, 2004).
Surface Modification Studies
Cui et al. (2013) conducted research on the surface modifications of Au(111) electrode with derivatives of bromobenzene in acetonitrile, demonstrating applications in surface chemistry and nanotechnology. This research provides insight into the interactions and modifications of surfaces with bromobenzene derivatives, which is crucial for the development of novel materials and coatings (Cui et al., 2013).
Photoreduction Mechanisms
A theoretical study by Huang et al. (2015) on the photoreduction mechanism of 4-bromobenzaldehyde in different solvents, including acetonitrile, offers insights into the photoreduction processes of bromobenzene derivatives. This research is significant for understanding how these compounds interact with light and can be manipulated in various solvents, which is relevant for photochemical synthesis and environmental chemistry (Huang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)sulfonylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKSEVVFIOHIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346605 | |
Record name | (4-Bromobenzene-1-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzenesulfonyl acetonitrile | |
CAS RN |
126891-45-0 | |
Record name | (4-Bromobenzene-1-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 126891-45-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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